What is the chemical structure of 21-Deoxyneridienone B?
What is the chemical structure of 21-Deoxyneridienone B?
For Researchers, Scientists, and Drug Development Professionals
Abstract
21-Deoxyneridienone B is a C21 steroidal compound isolated from the traditional medicinal plant Marsdenia tenacissima. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological interactions. Detailed experimental protocols for the isolation and characterization of similar C21 steroids from their natural source are presented. Furthermore, this document explores the potential involvement of 21-Deoxyneridienone B in inflammatory signaling pathways, supported by molecular modeling data. The information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural product.
Chemical Structure and Properties
21-Deoxyneridienone B is a polycyclic steroid derivative. Its chemical structure is characterized by a pregnane-type steroidal backbone.
Chemical Structure:
Table 1: Physicochemical and Spectroscopic Data for 21-Deoxyneridienone B
| Property | Value | Reference |
| CAS Number | 924910-83-8 | [1] |
| Molecular Formula | C₂₁H₂₈O₃ | [1] |
| Molecular Weight | 328.45 g/mol | [1] |
| Appearance | White powder | (Inferred from similar compounds) |
| Solubility | Soluble in methanol, ethanol, DMSO; Insoluble in water | (Inferred from similar compounds) |
| ¹H NMR (CDCl₃, 400 MHz) | Data not available in searched literature | |
| ¹³C NMR (CDCl₃, 100 MHz) | Data not available in searched literature | |
| Mass Spectrometry (HR-ESI-MS) | Data not available in searched literature | |
| Infrared (IR) νₘₐₓ (KBr) cm⁻¹ | Data not available in searched literature | |
| UV λₘₐₓ (MeOH) nm | Data not available in searched literature |
Note: Specific experimental data for 21-Deoxyneridienone B were not available in the public domain literature searched. Data for similar C21 steroids from Marsdenia tenacissima are typically determined using these methods.
Experimental Protocols
While the specific experimental protocol for the isolation of 21-Deoxyneridienone B is not detailed in the available literature, a general methodology for the isolation of C21 steroids from Marsdenia tenacissima can be described. This protocol is a composite based on standard phytochemical investigation procedures for this plant species.
2.1. General Protocol for Isolation of C21 Steroids from Marsdenia tenacissima
This workflow outlines the typical steps involved in the extraction and purification of steroidal compounds from the plant material.
Caption: General workflow for the isolation of C21 steroids.
2.1.1. Plant Material and Extraction The dried and powdered stems of Marsdenia tenacissima are subjected to exhaustive extraction with 95% ethanol at room temperature. The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.2. Fractionation The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is typically rich in steroidal compounds, is collected for further purification.
2.1.3. Chromatographic Purification The ethyl acetate fraction is subjected to column chromatography on a silica gel column. A gradient elution system, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient, is employed to separate the components based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
2.1.4. Isolation of Pure Compound Fractions containing compounds of interest are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient. This step leads to the isolation of pure compounds, including 21-Deoxyneridienone B.
2.1.5. Structure Elucidation The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways
While specific bioactivity data for 21-Deoxyneridienone B is limited in the public domain, recent studies have begun to explore its interactions with key inflammatory mediators.
3.1. Interaction with TNF-α
Recent computational studies have investigated the interaction of 21-Deoxyneridienone B with Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine. Molecular dynamics simulations have suggested a stable interaction between 21-Deoxyneridienone B and TNF-α. This interaction is a key area of interest as TNF-α is a central player in a variety of inflammatory diseases.
The binding of a small molecule like 21-Deoxyneridienone B to TNF-α could potentially modulate its activity and downstream signaling. The TNF-α signaling pathway is complex, leading to either cell survival and inflammation or apoptosis.
Caption: Potential interaction point of 21-Deoxyneridienone B in the TNF-α signaling pathway.
Table 2: In Silico Molecular Docking and Dynamics Data
| Parameter | Finding | Reference |
| Target Protein | Tumor Necrosis Factor-alpha (TNF-α) | [2] |
| Simulation Method | Molecular Dynamics (MD) | [2] |
| Observation | A mild increase in the Root Mean Square Deviation (RMSD) of the TNF-21-Deoxyneridienone B complex was observed compared to unliganded TNF, suggesting a stable interaction. | [2] |
3.2. Cytotoxicity of Related C21 Steroids from Marsdenia tenacissima
Numerous C21 steroids isolated from Marsdenia tenacissima have demonstrated cytotoxic activities against various cancer cell lines. While data for 21-Deoxyneridienone B is not specifically reported, the activities of analogous compounds suggest a potential area for future investigation.
Table 3: Cytotoxic Activity of C21 Steroids from Marsdenia tenacissima
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Marsectohexol derivative 12 | A549 (Lung Cancer) | 5.2 | [3] |
| 11α-nicotinoyl-17β-marsdenin | A549 (Lung Cancer) | 16.79 | |
| 11α-nicotinoyl-17β-marsdenin | SKOV-3 (Ovarian Carcinoma) | 12.30 |
Future Directions
The preliminary in silico data on the interaction of 21-Deoxyneridienone B with TNF-α warrants further investigation. Future research should focus on:
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Total Synthesis: Development of a synthetic route to 21-Deoxyneridienone B to enable further biological evaluation without reliance on natural product isolation.
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In Vitro Biological Assays: Experimental validation of the predicted interaction with TNF-α and evaluation of its effects on downstream signaling pathways (e.g., NF-κB activation).
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Cytotoxicity Screening: Assessment of the cytotoxic and/or anti-proliferative effects of 21-Deoxyneridienone B against a panel of human cancer cell lines.
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Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
Conclusion
21-Deoxyneridienone B represents an intriguing C21 steroid from Marsdenia tenacissima with a potential for interaction with the pro-inflammatory cytokine TNF-α. While comprehensive experimental data for this specific compound remains to be published, the established methodologies for the isolation and characterization of analogous compounds, coupled with initial in silico findings, provide a strong rationale for its further investigation as a potential therapeutic lead. This guide serves as a foundational resource to stimulate and support future research in this area.
